![molecular formula C9H10N2O B13324203 2-Amino-3-ethoxybenzonitrile](/img/structure/B13324203.png)
2-Amino-3-ethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring an amino group at the second position and an ethoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethoxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-ethoxyaniline followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as the catalytic hydrogenation of nitro compounds and the use of cyanide sources under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-3-ethoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxybenzonitrile: The ethoxy group is positioned differently on the benzene ring.
2-Amino-3-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
2-Amino-3-ethoxybenzonitrile is unique due to the specific positioning of the amino and ethoxy groups, which can influence its reactivity and interactions with biological targets. This unique structure makes it valuable for specific applications in organic synthesis and pharmaceutical development.
Biological Activity
2-Amino-3-ethoxybenzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxybenzonitrile with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. This method allows for the introduction of the ethoxy group at the appropriate position on the benzene ring, yielding the desired compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that this compound can effectively reduce biofilm formation in Escherichia coli, which is crucial for developing new antibacterial agents targeting resistant strains .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. The compound's ability to decrease cellular ATP levels and promote cell cycle arrest has been documented, indicating its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions on the benzene ring have been systematically studied to identify key functional groups that enhance efficacy. For instance, substituents at the para position relative to the amino group have shown increased potency against specific bacterial strains .
Modification | Biological Activity | Comments |
---|---|---|
Ethoxy Group | Increased antibacterial activity | Essential for bioactivity |
Methyl Substitution | Enhanced anticancer properties | May improve cellular uptake |
Hydroxyl Group | Reduced efficacy | Less favorable compared to ethoxy |
Case Studies
-
Biofilm Inhibition in Uropathogenic E. coli
A study focused on the effects of this compound on biofilm formation by uropathogenic E. coli UTI89. The compound was found to significantly inhibit pili formation, which is critical for biofilm development, thereby reducing the virulence of this pathogen . -
Cytotoxicity in Cancer Cell Lines
In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including those resistant to conventional therapies. This suggests that it may provide a new avenue for treating malignancies that are difficult to manage with existing drugs .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-3-ethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5H,2,11H2,1H3 |
InChI Key |
AVDPGZLBIFSETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.